N-ベンジル-1,1,1-トリフルオロメタンスルホンアミド

説明

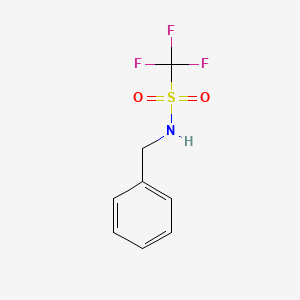

N-benzyl-1,1,1-trifluoromethanesulfonamide is a useful research compound. Its molecular formula is C8H8F3NO2S and its molecular weight is 239.22 g/mol. The purity is usually 95%.

The exact mass of the compound N-benzyl-1,1,1-trifluoromethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzyl-1,1,1-trifluoromethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1,1,1-trifluoromethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

N-ベンジルシクロ第三級アミンの合成

N-ベンジル-1,1,1-トリフルオロメタンスルホンアミドは、多くの医薬品に不可欠な成分であるN-ベンジルシクロ第三級アミンの合成において重要な役割を果たします 。この化合物は、ドネペジルやトリメタジジンなどの医薬品に不可欠なこれらのアミンの生産における転換率と選択性を向上させるために使用されます。 この用途ではイミンレダクターゼ酵素を使用しており、最近の研究では合理的なエンジニアリングを通じてその効率を高めることに焦点を当てています .

パラジウム触媒による配位子指向C—Hフッ素化

有機化学では、この化合物はパラジウム触媒による配位子指向C—Hフッ素化の有効な基質として役立ちます 。このプロセスは、有機分子にフッ素原子を導入するために重要であり、これによりこれらの化合物の物理的、化学的、生物学的特性に大きな影響を与える可能性があります。 N-ベンジル-1,1,1-トリフルオロメタンスルホンアミドはこの文脈で、複雑な化学変換におけるその汎用性を示しています .

全細胞バイオ触媒

この化合物は、第三級アミンの効率的な合成を支援する全細胞バイオ触媒プロセスにおいて重要な役割を果たします 。イミンレダクターゼとグルコース脱水素酵素を共発現させた組換えE. coliを使用することで、N-ベンジルシクロ第三級アミンの高転換率が達成され、グリーンケミストリーと持続可能な工業プロセスにおける化合物の可能性が示されました .

酵素工学

N-ベンジル-1,1,1-トリフルオロメタンスルホンアミドは、メソリゾビウムイミンレダクターゼなどの酵素の活性と選択性を向上させる酵素工学にも使用されます 。 これは、医薬品を製造するためのより効率的な経路を作成できるため、医薬品合成にとって重要な意味を持ちます .

酵素の合理的設計

この化合物は、酵素の合理的設計に貢献し、より良い性能を実現するために酵素をどのように修飾するかについての洞察を提供します 。 これは、酵素を媒介とする反応が医薬品開発プロセスの重要な部分である製薬業界において特に関連しています .

医薬品合成

医薬品合成の分野では、N-ベンジル-1,1,1-トリフルオロメタンスルホンアミドは、医薬品成分の前駆体となる化合物の生産を強化するために使用されます 。 N-ベンジルシクロ第三級アミンの合成を改善する役割は、新しい薬物の開発におけるその重要性を証明しています .

生物活性

N-benzyl-1,1,1-trifluoromethanesulfonamide (C₈H₈F₃NO₂S) is a chemical compound that exhibits unique properties due to its structural features, including a benzyl group and a trifluoromethanesulfonamide moiety. This article delves into its biological activity, synthesis, and potential applications, drawing on diverse research findings and case studies.

N-benzyl-1,1,1-trifluoromethanesulfonamide is characterized by:

- Molecular Formula : C₈H₈F₃NO₂S

- Molecular Weight : 239.21 g/mol

- Appearance : Colorless solid

- Melting Point : 44-46 °C

- Solubility : Soluble in various organic solvents

The synthesis typically involves the reaction of benzylamine with triflic anhydride in dichloromethane at low temperatures. This process yields the desired compound with good purity and yield.

Antimicrobial and Anti-inflammatory Properties

Research indicates that triflamides can exhibit significant antimicrobial and anti-inflammatory activities. For instance:

- Compounds structurally related to N-benzyl-1,1,1-trifluoromethanesulfonamide have shown potential in inhibiting bacterial growth and reducing inflammation in various models .

- The lipophilicity of triflamides contributes to their ability to penetrate biological membranes effectively, thus enhancing their therapeutic potential .

Case Study 1: Antiviral Activity

Recent studies have explored the antiviral properties of compounds containing trifluoromethyl groups. For example:

- A series of inhibitors targeting the SARS-CoV-2 main protease (Mpro) demonstrated that modifications involving trifluoromethyl moieties improved inhibitory activity. One compound exhibited an IC50 value of 18 nM against Mpro, indicating potent antiviral effects .

Case Study 2: Synthesis and Applications

Triflamide derivatives have been utilized in various synthetic applications due to their reactivity:

- They serve as intermediates in the synthesis of complex organic molecules and are valuable in medicinal chemistry for developing new pharmaceutical agents .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and potential biological activities of compounds related to N-benzyl-1,1,1-trifluoromethanesulfonamide:

| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |

|---|---|---|---|

| N-benzyl-1,1,1-trifluoromethanesulfonamide | C₈H₈F₃NO₂S | Benzyl group with trifluoromethanesulfonamide moiety | Antimicrobial, anti-inflammatory |

| N-phenyl-1,1,1-trifluoromethanesulfonamide | C₈H₈F₃NO₂S | Contains phenyl group instead of benzyl | Similar antimicrobial properties |

| N-benzyl-N-phenyl-1,1,1-trifluoromethanesulfonamide | C₁₄H₁₄F₆N₂O₂S | Features both benzyl and phenyl substituents | Enhanced biological activity |

| N-(2-naphthyl)-1,1,1-trifluoromethanesulfonamide | C₁₃H₉F₃NO₂S | Incorporates a naphthyl group | Potentially increased aromaticity and activity |

特性

IUPAC Name |

N-benzyl-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHVVEQTOXFGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189972 | |

| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36457-58-6 | |

| Record name | 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36457-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036457586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzyltrifluoromethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6QU4JTR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of N-Benzyltrifluoromethanesulfonamide and what are its key physical properties?

A1: N-Benzyltrifluoromethanesulfonamide, also known as N-benzyl-1,1,1-trifluoromethanesulfonamide, is a colorless solid with a melting point of 44-46 °C. [] Its molecular formula is C8H8F3NO2S and its molecular weight is 239.22 g/mol. [] It is soluble in most organic solvents. []

Q2: How is N-Benzyltrifluoromethanesulfonamide prepared?

A2: N-Benzyltrifluoromethanesulfonamide can be synthesized by reacting benzylamine with triflic anhydride (trifluoromethanesulfonic anhydride) in dichloromethane at 0°C. [] After workup and purification, the compound can be obtained as a colorless solid in good yield. []

Q3: What are some potential applications of N-Benzyltrifluoromethanesulfonamide in organic synthesis?

A3: N-Benzyltrifluoromethanesulfonamide is a versatile reagent that can be used for the introduction of nitrogen into molecules. [] It is particularly useful in the Gabriel and Mitsunobu reactions. [] While the provided research doesn't delve into specific applications, its use as a building block in the synthesis of N-Allenyl-N-benzyltrifluoromethanesulfonamide [] highlights its potential in creating more complex molecules with possible biological activities.

Q4: Are there any known safety concerns associated with handling N-Benzyltrifluoromethanesulfonamide?

A4: While the provided research doesn't mention specific hazards associated with handling N-Benzyltrifluoromethanesulfonamide, it does caution that fluoromethanesulfonamides, in general, are known to possess herbicidal and anti-inflammatory properties. [] Therefore, it is essential to handle this compound with care and use appropriate personal protective equipment during its synthesis and application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。